Scandium(III) nitrate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scandium(III) nitrate hydrate is a white to pale cream powder or crystal . It is used as an oxidizing agent in organic synthesis and finds applications in the optical coatings, electronic ceramics, and laser industries .

Chemical Reactions Analysis

Scandium(III) nitrate hydrate is used as an oxidizing agent in organic synthesis . It has been found to be a successful catalyst in chemical reactions such as Beckmann rearrangement of ketoximes to amides and the isomerization of allylic alcohols to aldehydes .Physical And Chemical Properties Analysis

Scandium(III) nitrate hydrate is a white solid which dissolves in water and ethanol . It has a molecular weight of 230.97 (anhydrous basis) . The degree of hydration is approximately 4 .Scientific Research Applications

Complex Formation with Chloride and Nitrate Ions : Scandium(III) demonstrates complex formation with chloride and nitrate ions. This is significant in ion-exchange studies and has implications in various chemical processes (Sekine & Hasegawa, 1966).

Extraction with Tributyl Phosphate : The distribution of Scandium(III) between organic solutions (like tributyl phosphate) and aqueous solutions containing perchlorate, nitrate, and chloride has been studied. This is crucial for understanding the extraction and purification processes of Scandium (Sekine, Hamada, & Sakairi, 1966).

Hydration and Crystal Structures : XAFS and LAXS methods have been used to characterize the structures of hydrated Scandium(III) ions in solutions and crystalline hydrates. This research is important in understanding the behavior of Scandium(III) in different environments (Lindqvist-Reis, Persson, & Sandström, 2006).

Hydrolytic Behavior : The hydrolytic behavior of Scandium(III) ions has been studied using potentiometric titration, which is essential for understanding its reactions in aqueous solutions (Brown, Ellis, & Sylva, 1983).

Coordination Polymers : Research into the reaction of Scandium chloride and nitrate with certain organic ligands to form three-dimensional framework compounds has implications for material science, especially in the development of novel materials (Dietzel, Blom, & Fjellvåg, 2006).

Complexes for Biological Applications : The aqueous chemistry of Scandium(III), especially in nuclear medicine, is becoming increasingly relevant. The characterization of scandium complexes is crucial for their application in biological and medical fields (Vaughn, Koller, & Boros, 2021).

Safety and Hazards

properties

IUPAC Name |

scandium(3+);trinitrate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.H2O.Sc/c3*2-1(3)4;;/h;;;1H2;/q3*-1;;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQULVNEUCEVQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

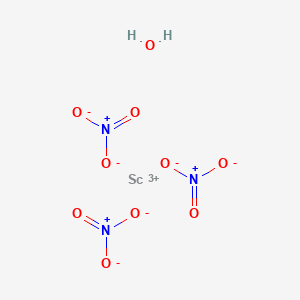

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Sc+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N3O10Sc |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scandium(III) nitrate hydrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.